molecular formula C22H17N3O4 B11947417 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate CAS No. 881463-67-8

4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate

Cat. No.: B11947417
CAS No.: 881463-67-8
M. Wt: 387.4 g/mol
InChI Key: PWBWGOADQMIOTB-HZHRSRAPSA-N
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Description

4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate is a complex organic compound with a unique structure that includes both hydrazone and benzoate functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate typically involves the reaction of 4-formylbenzoic acid with phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl and benzoate groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(2-Oxo-2-(decanylamino)acetyl)hydrazono)methyl)phenyl benzoate
  • 4-((2-(2-Oxo-2-(piperonylamino)acetyl)hydrazono)methyl)phenyl benzoate
  • 4-((2-(2-Oxo-2-(toluidino)acetyl)hydrazono)methyl)phenyl benzoate

Uniqueness

4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

881463-67-8

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H17N3O4/c26-20(24-18-9-5-2-6-10-18)21(27)25-23-15-16-11-13-19(14-12-16)29-22(28)17-7-3-1-4-8-17/h1-15H,(H,24,26)(H,25,27)/b23-15+

InChI Key

PWBWGOADQMIOTB-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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